(+)-12-(2-Cyclopenten-1-yl)-2-dodecanone
Description
Structure
3D Structure
Properties
CAS No. |
6938-16-5 |
|---|---|
Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
12-cyclopent-2-en-1-yldodecan-2-one |
InChI |
InChI=1S/C17H30O/c1-16(18)12-8-6-4-2-3-5-7-9-13-17-14-10-11-15-17/h10,14,17H,2-9,11-13,15H2,1H3 |
InChI Key |
AMSKYRSZBKQWMU-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCCCCCCCC1CCC=C1 |
Canonical SMILES |
CC(=O)CCCCCCCCCCC1CCC=C1 |
Origin of Product |
United States |
Occurrence, Isolation, and Biosynthetic Investigations of + 12 2 Cyclopenten 1 Yl 2 Dodecanone
Advanced Isolation Methodologies from Biological Matrices
Specific, documented methods for the isolation of (+)-12-(2-Cyclopenten-1-yl)-2-dodecanone from biological matrices have not been detailed in the available literature. However, established protocols for the extraction and purification of related lipid molecules can be applied. The isolation process for cyclopentenone fatty acids and other oxylipins typically involves a multi-step approach to separate these compounds from a complex biological sample.
The general workflow commences with the homogenization of the biological tissue, followed by lipid extraction using organic solvents. A common technique is the use of a lighter-than-water continuous extraction apparatus. Subsequent purification steps are crucial to isolate the compound of interest. Flash chromatography on silica (B1680970) gel is a widely used method for separating lipids based on their polarity. For instance, in the purification of (4R)-(+)-Hydroxy-2-cyclopenten-1-one, a mixture of ethyl acetate (B1210297) and petroleum ether is used as the eluent.
Further purification and analysis are often achieved using high-performance liquid chromatography (HPLC). The final identification and structural confirmation of the isolated compound rely on spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Table 2: General Methodologies for the Isolation of Cyclopentenone Lipids
| Step | Technique | Purpose |
| 1. Sample Preparation | Homogenization | To disrupt tissues and cells for efficient extraction. |
| 2. Extraction | Solvent Extraction (e.g., with ethyl acetate) | To separate the total lipid fraction from the aqueous phase. |
| 3. Preliminary Purification | Flash Chromatography | To separate compounds based on polarity, enriching the fraction containing the target molecule. |
| 4. Fine Purification | High-Performance Liquid Chromatography (HPLC) | For high-resolution separation of the target compound from closely related structures. |
| 5. Structural Elucidation | Mass Spectrometry (MS) & Nuclear Magnetic Resonance (NMR) | To confirm the molecular weight and detailed chemical structure of the isolated compound. |
Proposed Biosynthetic Pathways and Precursor Identification (e.g., fatty acid derivatives)
While the specific biosynthetic pathway for this compound is not established, it is hypothesized to originate from the oxygenation and cyclization of polyunsaturated fatty acids (PUFAs). This is a common mechanism for the formation of other cyclopentenone-containing compounds, such as prostaglandins (B1171923) in animals and jasmonates in plants. thegoodscentscompany.com
The biosynthesis of cyclopentenone fatty acids in plants, such as those found in potatoes, has been shown to start from linoleic or linolenic acid. organic-chemistry.orgchem960.com These fatty acids undergo a series of enzymatic reactions to form an unstable allene (B1206475) oxide intermediate, which then cyclizes to form the characteristic cyclopentenone ring. organic-chemistry.orgchem960.com
Given the structure of this compound, a plausible precursor would be a C17 fatty acid with a double bond at a suitable position to facilitate cyclization. The formation of the 2-dodecanone (B165319) side chain suggests a subsequent modification, possibly through oxidation and decarboxylation or a retro-Claisen type reaction. The biosynthesis of many fatty acid-derived signaling molecules involves a complex network of pathways, and it is likely that the formation of this specific ketone follows a similarly intricate route. thegoodscentscompany.com
Table 3: Proposed Biosynthetic Precursors for Cyclopentenone Compounds
| Final Compound Class | Identified or Proposed Precursor(s) | Key Intermediate |
| Plant Jasmonates | α-Linolenic Acid thegoodscentscompany.com | 12-oxophytodienoic acid |
| Potato Cyclopentenones | Linoleic Acid, Linolenic Acid organic-chemistry.orgchem960.com | Allene Oxide organic-chemistry.orgchem960.com |
| Mammalian Prostaglandins | Arachidonic Acid | Prostaglandin H2 |
| This compound | Hypothesized: C17 Polyunsaturated Fatty Acid | Hypothesized: Allene Oxide or similar reactive intermediate |
Enzymatic Mechanisms and Genetic Basis of Biosynthesis (if identified)
As of the current body of scientific literature, the specific enzymes and genes responsible for the biosynthesis of this compound have not been identified. However, by examining the biosynthesis of structurally related compounds, we can infer the types of enzymes that might be involved.
The formation of cyclopentenone structures from fatty acids in plants is known to be catalyzed by a sequence of enzymes. The initial step is typically carried out by a lipoxygenase (LOX) , which introduces a hydroperoxy group into the fatty acid chain. thegoodscentscompany.comorganic-chemistry.org This is followed by the action of an allene oxide synthase (AOS) , which converts the hydroperoxide to an unstable allene oxide. organic-chemistry.orgchem960.com Finally, an allene oxide cyclase (AOC) catalyzes the cyclization of the allene oxide to form the cyclopentenone ring. organic-chemistry.orgchem960.com
It is plausible that a similar enzymatic cascade is involved in the biosynthesis of this compound. The identification and characterization of the specific LOX, AOS, and AOC enzymes, as well as any additional modifying enzymes responsible for the final ketone structure, will require further investigation. The genetic basis for these enzymes would be encoded in the genome of the source organism, and their expression would likely be regulated in response to specific developmental or environmental cues.
Advanced Stereochemical and Structural Elucidation of + 12 2 Cyclopenten 1 Yl 2 Dodecanone
Application of High-Resolution Spectroscopic Methodologies for Definitive Structural Confirmation
The structural backbone of (+)-12-(2-Cyclopenten-1-yl)-2-dodecanone, a molecule comprising a C12 ketone chain attached to a cyclopentene (B43876) ring, is unequivocally established through a combination of high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum of this compound is characterized by a strong absorption band around 1715 cm⁻¹, indicative of a saturated ketone (C=O) stretching vibration from the 2-dodecanone (B165319) moiety. nist.gov Another significant band appears around 1650 cm⁻¹ due to the C=C stretching of the cyclopentene ring. orgsyn.org The presence of sp² C-H bonds in the alkene group is confirmed by stretches just above 3000 cm⁻¹, while the numerous sp³ C-H bonds of the alkyl chain and the ring produce strong signals in the 2850-2960 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the connectivity of protons in the molecule. Key signals include a singlet around 2.1 ppm for the methyl protons (H3C-C=O) of the ketone. chemicalbook.com The olefinic protons on the cyclopentene ring are expected to appear as multiplets in the region of 5.5-6.0 ppm. chemicalbook.com The proton at the chiral center (C-1 of the cyclopentene ring) would likely resonate as a complex multiplet, coupled to adjacent protons on the ring and the alkyl chain. The long methylene (B1212753) chain (-(CH₂)₉-) produces a large, overlapping signal cluster around 1.2-1.6 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of all unique carbon atoms. The carbonyl carbon of the ketone is the most deshielded, appearing at approximately 209 ppm. hmdb.ca The two olefinic carbons of the cyclopentene ring would have signals in the 130-140 ppm range. orgsyn.org The carbon of the methyl group is found upfield, around 30 ppm. The carbons of the long alkyl chain and the saturated carbons of the cyclopentene ring resonate in the 20-40 ppm range. aocs.org
The combined data from these spectroscopic methods provide conclusive evidence for the planar structure of 12-(2-Cyclopenten-1-yl)-2-dodecanone.
| Spectroscopic Data for this compound and Related Fragments | |
| Technique | Expected Key Signals/Features |
| High-Resolution Mass Spectrometry (HRMS) | Monoisotopic Mass: ~250.2297 (for C17H30O) ebi.ac.uk |
| Infrared (IR) Spectroscopy | ~1715 cm⁻¹ (Ketone C=O stretch) nist.gov, ~1650 cm⁻¹ (Alkene C=C stretch) orgsyn.org, 2850-2960 cm⁻¹ (sp³ C-H stretch), >3000 cm⁻¹ (sp² C-H stretch) |
| ¹H NMR Spectroscopy (ppm) | ~2.1 (s, 3H, CH₃-CO), ~5.5-6.0 (m, 2H, -CH=CH-), ~1.2-1.6 (m, large, -(CH₂)₉-) chemicalbook.comchemicalbook.com |
| ¹³C NMR Spectroscopy (ppm) | ~209 (C=O), ~130-140 (-C=C-), ~20-40 (Alkyl and Aliphatic Ring Carbons) hmdb.caaocs.org |
Absolute Stereochemical Assignment through Chiroptical Spectroscopy and Chemical Derivatization Studies
While high-resolution spectroscopy confirms the connectivity, establishing the absolute configuration at the single stereocenter—the C-1 position of the cyclopentene ring—requires specialized chiroptical techniques and, in some cases, chemical derivatization.
Chiroptical Spectroscopy: Circular Dichroism (CD) spectroscopy is a powerful, non-destructive method for investigating the stereochemistry of chiral molecules, particularly those containing a chromophore like the ketone in this compound. The sign of the Cotton effect in the CD spectrum, which corresponds to the n→π* electronic transition of the carbonyl group (around 280-300 nm), is highly sensitive to the spatial arrangement of atoms around it. For substituted cyclopentanones, the "octant rule" is often applied. This rule predicts the sign of the Cotton effect based on the location of substituents in three-dimensional space relative to the carbonyl group. The conformation of the cyclopentenone ring, which typically adopts an envelope or twisted conformation to minimize steric strain, places the C-1 substituent in a quasi-axial or quasi-equatorial position. The observed sign of the Cotton effect for the (+) enantiomer can be correlated with theoretical models to assign the (R) or (S) configuration at the chiral center. thieme-connect.de For α,β-unsaturated ketones like cyclopentenone, the helicity of the enone system also contributes significantly to the CD spectrum, providing another layer of stereochemical information. thieme-connect.de
Chemical Derivatization: When chiroptical data is ambiguous, or for orthogonal confirmation, chemical derivatization is employed. This involves reacting the parent molecule with a chiral derivatizing agent to form diastereomers, which possess distinct physical properties (e.g., NMR chemical shifts, chromatographic retention times). For instance, competing enantioselective acylation (CEA) could be used if a hydroxyl group were present. mdpi.com In the case of a ketone, it could first be reduced to a secondary alcohol. The resulting mixture of diastereomeric alcohols could then be reacted with a chiral agent. The absolute configuration is then deduced by analyzing the reaction products, often with techniques like LC/MS. mdpi.com Another approach involves the use of chiral reagents that form a new covalent bond with the molecule, allowing for analysis by methods like NMR to determine the configuration. nih.gov The formation of salts with chiral counterions is another established method for determining absolute configuration, often in conjunction with X-ray crystallography or MicroED. rsc.org
Configurational Stability and Conformational Analysis Research
The study of configurational stability and conformational analysis investigates the molecule's stereochemical integrity and its preferred three-dimensional shape, which are crucial for its biological interactions.
Configurational Stability: The single stereocenter at the C-1 position of the cyclopentene ring is a saturated carbon (sp³ hybridized) and is therefore configurationally stable under normal conditions. There is no readily accessible chemical pathway for epimerization (inversion of the stereocenter) that would interconvert the (+) and (-) enantiomers without breaking and reforming covalent bonds. The stability ensures that the compound maintains its specific chirality.
Cyclopentene Ring Conformation: The five-membered ring is not planar. It typically adopts an "envelope" conformation, where four carbon atoms are roughly coplanar and the fifth is out of the plane. This puckering minimizes torsional strain. The position of the C-1 substituent (the dodecanone chain) will influence the ring's preferred conformation, generally favoring a state where the bulky substituent occupies a pseudo-equatorial position to reduce steric hindrance.
Research in this area would involve a combination of variable-temperature NMR studies to probe rotational barriers and computational chemistry to map the potential energy surface of the molecule's various conformations.
Synthetic Strategies for + 12 2 Cyclopenten 1 Yl 2 Dodecanone and Its Analogs
Retrosynthetic Analysis and Total Synthesis Approaches for the Compound
Retrosynthetic analysis is a method used in organic synthesis to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For a molecule like (+)-12-(2-cyclopenten-1-yl)-2-dodecanone, this process involves identifying key bonds that can be disconnected to reveal precursor molecules.
A primary disconnection strategy for this target molecule would be at the C-C bond connecting the cyclopentene (B43876) ring and the dodecanone chain. This leads to two key synthons: a cyclopentenyl cation equivalent and a nucleophilic dodecanone enolate equivalent.
Key Disconnections and Corresponding Reactions:
C-C Bond Disconnection: The bond between the cyclopentene ring and the alkyl chain is a logical point for disconnection. This suggests a coupling reaction, such as a Grignard or cuprate (B13416276) addition to a cyclopentenyl halide or triflate, or an alkylation of a cyclopentenyl nucleophile with a long-chain electrophile.
Ketone Formation: The 2-oxo group on the dodecanone chain can be introduced late in the synthesis via oxidation of the corresponding secondary alcohol. This alcohol, in turn, can be derived from the addition of a methyl nucleophile (e.g., methyl Grignard reagent) to an undecyl aldehyde derivative.
A plausible total synthesis could therefore commence with the preparation of a suitable cyclopentene derivative and a long-chain alkyl halide. For instance, cyclopentadiene (B3395910) can be functionalized to introduce a leaving group. The long alkyl chain can be constructed using standard homologation techniques. The final key step would be the coupling of these two fragments, followed by functional group manipulations to install the ketone at the C-2 position.
One potential synthetic route is outlined below:
Preparation of the Cyclopentenyl Fragment: Starting from cyclopentadiene, a controlled mono-functionalization is necessary. This can be achieved through various methods, including conjugate addition to cyclopentenone followed by further modifications.
Preparation of the Dodecanone Precursor: A long-chain ω-halo-aldehyde or a related derivative can be synthesized from commercially available starting materials like 10-undecenoic acid.
Coupling and Final Steps: The two fragments can be coupled using an organometallic reagent. Subsequent oxidation of the resulting alcohol and deprotection steps would yield the target molecule.
| Disconnection | Synthons | Corresponding Reagents/Reactions |
|---|---|---|
| C1-C2 of dodecanone chain | Methyl ketone enolate and C10 electrophile | Acetoacetic ester synthesis |
| C11-C12 bond (Alkyl-Cyclopentenyl) | Cyclopentenyl nucleophile and C11 electrophile | Grignard reaction, Cuprate addition |
| C=C in cyclopentene ring | Cyclopentanone derivative | Wittig reaction, Elimination reaction |
Enantioselective Methodologies for the (+)-Isomer Synthesis
The synthesis of the enantiomerically pure (+)-isomer of 12-(2-cyclopenten-1-yl)-2-dodecanone requires the use of enantioselective methods. These strategies aim to control the stereochemistry at the chiral center, which is the carbon atom of the cyclopentene ring attached to the dodecanone chain.
Several approaches can be employed to achieve this:
Chiral Pool Synthesis: This method utilizes a readily available enantiopure starting material from nature. For instance, a chiral cyclopentenone derivative could be sourced and elaborated to the final product.
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in a key bond-forming reaction. For example, a chiral ligand in a metal-catalyzed coupling reaction can favor the formation of the desired (+)-isomer.
Enzymatic Resolution: A racemic mixture of the final compound or a key intermediate can be resolved using enzymes that selectively react with one enantiomer, leaving the other unreacted. Lipases are commonly used for the resolution of alcohols and esters. For example, a racemic alcohol precursor to the target ketone could be acylated using a lipase, which would selectively acylate one enantiomer, allowing for their separation. nih.gov
A notable enantioselective approach involves the asymmetric nih.govnih.gov sigmatropic rearrangement of an allylic cyanate (B1221674) to form an asymmetric 5-amino-1,6-diene. nih.gov This diene can then be transformed into a cyclopentenone through a ring-closing metathesis reaction, followed by oxidation. nih.gov
Another powerful technique is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to a substrate to direct a stereoselective reaction. After the desired stereocenter is set, the auxiliary is removed.
| Methodology | Principle | Advantages | Challenges |
|---|---|---|---|
| Chiral Pool Synthesis | Use of naturally occurring chiral starting materials. | High enantiopurity, well-defined stereochemistry. | Limited availability of suitable starting materials. |
| Asymmetric Catalysis | Use of a small amount of a chiral catalyst to generate a large amount of enantiopure product. | High efficiency, atom economy. | Development of effective catalysts can be challenging and expensive. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. nih.gov | High selectivity, mild reaction conditions. nih.gov | Maximum theoretical yield is 50% for the desired enantiomer. |
Biomimetic Synthesis and Related Chemical Transformations
Biomimetic synthesis seeks to mimic the way natural products are synthesized in living organisms. For cyclopentenone-containing compounds, this often involves pathways that mimic the biosynthesis of prostaglandins (B1171923) and related natural products.
The biosynthesis of many cyclopentenone-containing natural products involves the oxidative cyclization of polyunsaturated fatty acids. While this compound itself may not be a direct natural product, its structure is reminiscent of certain prostaglandins and jasmonates.
A biomimetic approach to its synthesis could involve:
Cyclization of a Polyunsaturated Precursor: A suitably functionalized long-chain polyunsaturated fatty acid ester could be subjected to cyclization conditions that mimic enzymatic processes. This might involve radical cyclizations or metal-mediated cascade reactions.
Piancatelli Rearrangement: This reaction involves the acid-catalyzed rearrangement of a 2-furylcarbinol to a 4-hydroxycyclopentenone. A precursor containing a furan (B31954) ring could be synthesized and then subjected to this rearrangement to form the cyclopentenone core.
Related chemical transformations that are relevant to the synthesis of the cyclopentene moiety include:
Nazarov Cyclization: An electrocyclic reaction of a divinyl ketone to form a cyclopentenone.
Ring-Closing Metathesis (RCM): A powerful method for the formation of cyclic olefins, including cyclopentenes, from acyclic diene precursors using catalysts like the Grubbs' catalyst. nih.gov
These biomimetic and related strategies often provide elegant and efficient routes to complex cyclic systems.
Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies
To investigate the biological activity of this compound, a series of analogs are typically synthesized to establish a structure-activity relationship (SAR). SAR studies help to identify the key structural features of a molecule that are responsible for its biological effects.
The design of analogs would systematically modify different parts of the parent molecule:
Modification of the Cyclopentene Ring:
Saturation of the double bond to form a cyclopentane (B165970) ring.
Introduction of substituents (e.g., hydroxyl, alkyl groups) on the ring.
Varying the position of the double bond within the ring.
Modification of the Dodecanone Chain:
Varying the length of the alkyl chain.
Changing the position of the ketone group.
Replacing the ketone with other functional groups (e.g., alcohol, ester, amide).
Stereochemical Variations:
Synthesis of the (-)-enantiomer.
Preparation of diastereomers if additional chiral centers are introduced.
The synthesis of these analogs would often follow similar synthetic routes to the parent compound, but with the use of different starting materials or reagents to introduce the desired modifications. For example, to synthesize an analog with a longer alkyl chain, a different ω-haloalkane would be used in the coupling step.
| Analog Type | Modification | Rationale |
|---|---|---|
| Chain Length Variants | Varying the number of methylene (B1212753) units in the dodecanone chain. | To determine the optimal chain length for activity. |
| Ketone Position Isomers | Moving the ketone to other positions on the alkyl chain. | To probe the importance of the ketone's position. |
| Ring-Modified Analogs | Saturation or functionalization of the cyclopentene ring. | To assess the role of the cyclopentene ring and its unsaturation. |
| Stereoisomers | Synthesis of the (-)-enantiomer and diastereomers. | To determine the stereochemical requirements for activity. |
Biological Activity and Mechanistic Studies of + 12 2 Cyclopenten 1 Yl 2 Dodecanone Non Clinical Focus
In Vitro and Non-Human In Vivo Biological Assay Development and CharacterizationNo biological assays, either in vitro or in non-human in vivo models, have been developed or characterized for the study of (+)-12-(2-Cyclopenten-1-yl)-2-dodecanone.
Due to the absence of research data for the specified compound, no data tables or detailed research findings can be provided.
Advanced Analytical Methodologies for Research on + 12 2 Cyclopenten 1 Yl 2 Dodecanone
High-Performance Chromatographic and Hyphenated Techniques for Separation and Characterization
The separation and characterization of (+)-12-(2-Cyclopenten-1-yl)-2-dodecanone from complex mixtures rely heavily on high-performance chromatographic methods, often coupled with spectroscopic detectors in what are known as hyphenated techniques. ijarnd.comresearchgate.netnih.gov These combined approaches leverage the separation power of chromatography with the identification capabilities of spectrometry. ox.ac.uk
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of long-chain fatty acids and their derivatives. hplc.euuib.no For a molecule with the structure of this compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice. ox.ac.uk This technique separates compounds based on their hydrophobicity. ox.ac.uk The separation is achieved by partitioning the analyte between a polar mobile phase and a non-polar stationary phase, such as octadecyl silane (C18) or octyl silane (C8) bonded to silica (B1680970) particles. ox.ac.ukdtic.mil Gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the concentration of an organic solvent like acetonitrile in water), is often employed to achieve optimal separation of complex samples containing compounds with a wide range of polarities. dtic.milresearchgate.net
Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and semi-volatile compounds like ketones. ijarnd.com Given the relatively high molecular weight of this compound, a high-temperature capillary column would be necessary. Prior to analysis, derivatization might be employed to increase volatility and thermal stability, although it is not always required for ketones.
The true analytical power for characterization comes from hyphenated systems. ijarnd.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and widely used technique that couples the separation capabilities of HPLC with the mass analysis of MS. researchgate.netox.ac.uk This allows for the determination of the molecular weight of the compound as it elutes from the column, providing a high degree of specificity. ox.ac.uk LC-MS is invaluable for analyzing complex mixtures by reducing matrix effects and ion suppression. ox.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile compounds. The sample is separated by GC, and the eluting compounds are directly introduced into the mass spectrometer, which provides detailed mass spectra that can be used for identification by comparison to spectral libraries. ijarnd.comresearchgate.net
The choice between these methods often depends on the sample matrix, the concentration of the analyte, and the specific research question.
| Parameter | Typical Specification | Rationale/Comment |
|---|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Separates compounds based on hydrophobicity, suitable for the long alkyl chain of the target molecule. dtic.milresearchgate.net |
| Mobile Phase | Gradient of Acetonitrile and Water | Provides efficient elution for compounds with varying polarities within the same sample. dtic.mil |
| Detector | UV-Vis (after derivatization), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) | The ketone carbonyl group has a weak UV absorbance; ELSD is a universal detector for non-volatile compounds, while MS provides mass information. cerealsgrains.org |
| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rate for analytical scale columns to ensure good separation efficiency. |
| Temperature | 30-40 °C | Maintains consistent retention times and improves peak shape. |
Mass Spectrometry-Based Quantification and Metabolite Profiling in Complex Research Samples
Mass spectrometry (MS) is an indispensable tool for the sensitive detection and quantification of metabolites and for profiling metabolic pathways. nih.gov When analyzing this compound in complex research samples, such as biological tissues or fluids, MS-based approaches provide the necessary selectivity and sensitivity to measure the compound at low concentrations. nih.gov
The general workflow for MS-based metabolite profiling involves sample extraction, chromatographic separation (GC or LC), ionization, mass analysis, and data analysis. nih.gov
Ionization: For LC-MS analysis, electrospray ionization (ESI) is a common soft ionization technique that generates intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺), which is crucial for determining the molecular weight. uib.no For GC-MS, electron ionization (EI) is typically used, which is a high-energy technique that causes extensive fragmentation. uib.no This fragmentation produces a characteristic pattern, or "fingerprint," that is highly useful for structural identification.
Mass Analysis: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the elemental composition of the parent molecule and its fragments. nih.govyoutube.com
Tandem Mass Spectrometry (MS/MS): To gain more structural information, tandem MS (or MS/MS) is employed. nih.gov In this technique, a specific parent ion of interest is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.gov This process helps to elucidate the structure of the molecule. For this compound, characteristic fragmentations would be expected, such as α-cleavage adjacent to the ketone group and cleavages within the cyclopentene (B43876) ring and the dodecanone chain. libretexts.org The McLafferty rearrangement is another common fragmentation pathway for ketones with sufficiently long alkyl chains. libretexts.org
In metabolite profiling studies, the goal is to identify and quantify all detectable small molecules in a sample. nih.gov Untargeted metabolomics approaches use high-resolution MS to screen for all possible metabolites. nih.gov The resulting complex datasets are then processed using bioinformatics tools to align peaks, identify features, and statistically compare different sample groups. metabolon.com Putative identification of metabolites related to this compound, such as hydroxylated or chain-shortened versions, would be achieved by analyzing their accurate mass and MS/MS fragmentation patterns, often followed by confirmation with authentic chemical standards. escholarship.org
Nuclear Magnetic Resonance Spectroscopy for Structural Dynamics and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides comprehensive information about the chemical structure of a molecule. vscht.cz It is the definitive method for the structural elucidation of organic compounds and is also highly effective for assessing sample purity. vscht.cznih.gov
For the structural confirmation of this compound, a suite of NMR experiments is typically performed:
¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this specific molecule, distinct signals would be expected for the protons on the cyclopentene ring, the long alkyl chain, the methyl group adjacent to the carbonyl (a characteristic singlet around 2.1 ppm), and the methylene (B1212753) group alpha to the carbonyl (a triplet around 2.4 ppm). libretexts.orgnih.govlibretexts.org
¹³C NMR: This experiment detects the carbon atoms in the molecule. The carbonyl carbon of the ketone is particularly diagnostic, appearing at a very downfield chemical shift (typically 190-215 ppm). libretexts.org Signals for the olefinic carbons of the cyclopentene ring and the numerous aliphatic carbons of the dodecanone chain would also be observed in their respective characteristic regions. nih.gov
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons. COSY reveals proton-proton coupling networks, helping to piece together the fragments of the molecule, while HSQC correlates each proton with its directly attached carbon atom. These experiments are essential for unambiguously assigning all the signals in the ¹H and ¹³C spectra to specific atoms in the molecular structure. nih.gov
For purity assessment, quantitative NMR (qNMR) can be employed. This method involves adding a known amount of an internal standard to the sample. By comparing the integrated area of a specific signal from this compound with the integral of a signal from the standard, the exact concentration and purity of the analyte can be determined with high accuracy. nih.gov The absence of significant signals other than those corresponding to the target compound and the solvent provides a clear indication of sample purity. vscht.cz
| Functional Group/Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) |
|---|---|---|---|
| Ketone (C=O) | ¹³C | ~208 - 212 | N/A |
| Methyl Ketone (-C(O)CH₃) | ¹H | ~2.1 - 2.2 | Singlet |
| Methyl Ketone (-C(O)C H₃) | ¹³C | ~29 - 31 | N/A |
| Methylene α to Carbonyl (-CH₂-C(O)-) | ¹H | ~2.4 - 2.5 | Triplet |
| Olefinic Protons (-CH=CH-) | ¹H | ~5.5 - 5.8 | Multiplet |
| Olefinic Carbons (-C H=C H-) | ¹³C | ~125 - 135 | N/A |
| Alkyl Chain Protons (-CH₂-)n | ¹H | ~1.2 - 1.6 | Multiplet |
| Alkyl Chain Carbons (-C H₂-)n | ¹³C | ~22 - 35 | N/A |
Future Research Directions and Potential Academic Applications of + 12 2 Cyclopenten 1 Yl 2 Dodecanone
Exploration of Novel Synthetic Pathways and Methodological Advancements
The synthesis of jasmonate-related compounds has historically been a complex challenge. researchgate.net Future research on (+)-12-(2-Cyclopenten-1-yl)-2-dodecanone will likely prioritize the development of more efficient and scalable synthetic methodologies. While traditional multi-step chemical synthesis has been the standard, emerging techniques offer promising alternatives. researchgate.net
A key area of advancement will be the exploration of biocatalytic and chemoenzymatic routes. The use of enzymes or whole-cell systems could offer superior stereoselectivity, milder reaction conditions, and a more sustainable approach compared to classical organic synthesis. The development of efficient biocatalytic cascades, as pursued for other jasmonates, could be a critical step toward making this compound more accessible for broad research and potential applications in agriculture or biotechnology. researchgate.net Methodological advancements could focus on improving yield, reducing the number of synthetic steps, and ensuring enantiomerically pure production, which is crucial as the biological activity of jasmonates is often specific to a particular stereoisomer. psu.edu
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges | Key Research Focus |
| Classical Organic Synthesis | Well-established principles; high purity achievable. | Often involves multiple steps, harsh reagents, and low overall yields; may produce racemic mixtures requiring resolution. researchgate.net | Optimization of existing routes; development of novel stereoselective catalysts. |
| Biocatalysis/Chemoenzymatic Synthesis | High stereoselectivity; mild reaction conditions; environmentally friendly; potential for one-pot cascades. researchgate.net | Identification and engineering of suitable enzymes; substrate specificity; scaling up production. | Screening for novel enzymes (e.g., from fungi or bacteria); enzyme immobilization; bioreactor process optimization. nih.gov |
Discovery of Undiscovered Biological Functions and Ecological Significance
The biological roles of jasmonates are vast, encompassing plant growth regulation, senescence, and defense against a wide array of biotic and abiotic stresses. wikipedia.orgnih.gov A primary avenue of future research for this compound will be to systematically screen for similar biological activities and to uncover functions unique to its specific structure.
Investigations should examine its potential to induce plant defense mechanisms, such as the production of phytoalexins, protease inhibitors, or other secondary metabolites that deter herbivores. wikipedia.orgfrontiersin.org Furthermore, its volatility suggests a potential role as an airborne signaling molecule, mediating communication within a single plant or between neighboring plants, a phenomenon well-documented for MeJA. researchgate.netwikipedia.org
Ecologically, the compound could function as a semiochemical (e.g., a pheromone, allomone, or kairomone) influencing insect behavior. Its structural similarity to plant defense signals could make it a candidate for agricultural applications, potentially enhancing crop resistance to pests. wikipedia.org Given that fungi are also known to produce jasmonates, exploring the role of this compound in fungal biology and plant-fungal interactions represents another fertile ground for discovery. nih.gov
Table 2: Potential Biological and Ecological Functions for Investigation
| Research Area | Specific Questions to Investigate | Rationale based on Jasmonate Research |
| Plant Physiology | Does it regulate seed germination, root growth, or flowering? Does it induce senescence? wikipedia.org | Jasmonates are key phytohormones in plant development. researchgate.net |
| Plant Defense | Can it induce the expression of defense-related genes? Does it trigger the synthesis of known anti-herbivore or anti-microbial compounds? wikipedia.org | MeJA is a potent elicitor of plant chemical defenses. wikipedia.orgfrontiersin.org |
| Interspecies Signaling | Does it act as an airborne signal to prime defenses in nearby plants? Does it attract or repel specific insects? | MeJA functions in plant-plant and plant-insect communication. researchgate.net |
| Fungal Biology | Is it produced by any fungal species? Does it influence fungal growth, sporulation, or secondary metabolism? | Jasmonic acid was first isolated from a fungus. nih.gov |
Rational Design of Biologically Active Probes and Ligands for Research
To elucidate the molecular mechanisms underlying the biological functions of this compound, the rational design of specialized chemical probes is an essential future step. This approach involves modifying the parent molecule to create tools for target identification and validation. nih.gov
Future research could focus on synthesizing derivatives of this compound that are tagged with reporter groups. For instance, attaching a biotin (B1667282) molecule would enable affinity-based pulldown assays to isolate and identify its cellular protein receptors. nih.gov Alternatively, incorporating a fluorescent tag would allow for the visualization of its subcellular localization and transport pathways using advanced microscopy techniques. The creation of a library of structural analogs could also help in mapping structure-activity relationships, pinpointing the exact chemical features responsible for its biological effects. nih.govmdpi.com These molecular tools would be indispensable for understanding how the compound is perceived by cells and how it initiates a signaling cascade.
Table 3: Potential Molecular Probes and Their Research Applications
| Probe Type | Modification to Parent Compound | Primary Research Application | Example Methodology |
| Affinity Probe | Covalent attachment of a biotin tag. | Identification of cellular binding partners (receptors). nih.gov | Pulldown assay followed by mass spectrometry or Western blotting. |
| Fluorescent Probe | Conjugation with a fluorophore (e.g., a Bodipy dye). | Visualization of subcellular localization and transport. mdpi.com | Confocal fluorescence microscopy. |
| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., an azide (B81097) or diazirine). | Covalent cross-linking to interacting proteins upon UV irradiation for stable target identification. | Photoaffinity labeling and proteomic analysis. |
| Clickable Probe | Introduction of a bio-orthogonal handle like an alkyne or azide. | Versatile tool for attaching various tags (biotin, fluorophores) via click chemistry. nih.gov | In situ labeling and analysis. |
Integration into Multidisciplinary Research Platforms (e.g., Chemical Ecology, Biotechnology for non-clinical applications)
The unique properties of this compound make it a candidate for integration into broader, multidisciplinary research fields.
In chemical ecology , it can be used to probe the intricate chemical communication networks that govern ecosystems. Research can explore its role in tritrophic interactions (plant-herbivore-predator) and its influence on soil microbial communities. Understanding its ecological significance could lead to novel and sustainable pest management strategies. psu.eduresearchgate.net
In biotechnology , the compound holds potential as a non-clinical elicitor for the production of high-value secondary metabolites in plant cell or hairy root cultures. Many valuable phytochemicals used in various industries are produced in plants in response to stress signals like jasmonates. researchgate.net Applying this compound to industrial bioreactor systems could enhance the yield of specific compounds, such as pigments, antioxidants, or flavor molecules. frontiersin.org This represents a significant academic and potentially commercial application that avoids clinical contexts.
Table 4: Potential Multidisciplinary Applications
| Research Platform | Potential Application | Specific Research Goal |
| Chemical Ecology | Investigation of plant-insect and plant-plant signaling. | To determine if the compound can be used to manipulate insect behavior for crop protection or enhance plant defenses. psu.edu |
| Agricultural Science | Development as a novel plant growth regulator or defense activator. | To test its efficacy in improving crop resilience to environmental stress and pathogens under controlled conditions. wikipedia.org |
| Biotechnology (non-clinical) | Use as an elicitor in plant cell culture systems. | To increase the production of commercially valuable secondary metabolites like anthocyanins, terpenoids, or alkaloids. frontiersin.orgresearchgate.net |
| Synthetic Biology | Engineering metabolic pathways for its production. | To develop microbial chassis (e.g., yeast, E. coli) for the sustainable and scalable biosynthesis of the compound. |
Q & A
Q. What are the recommended methods for synthesizing and purifying (+)-12-(2-Cyclopenten-1-yl)-2-dodecanone?
Synthesis of structurally similar ketones (e.g., 2-dodecanone) typically involves Friedel-Crafts acylation or Grignard reactions. For cyclopentenyl-substituted derivatives, esterification of cyclopentenyl precursors (e.g., ethyl 11-(2-cyclopenten-1-yl)undecanoate ) followed by oxidation to the ketone is a plausible route. Purification often employs fractional distillation (boiling point ~247.8°C for 2-dodecanone ) or column chromatography. Analytical validation via GC-MS or NMR is critical to confirm stereochemistry and purity.
Q. How can this compound be detected and quantified in biological systems?
Psychometric detection thresholds for homologous ketones (e.g., 2-dodecanone) are determined using concentration-detection functions and ANOVA for statistical validation . Gas chromatography (GC) with flame ionization detection (FID) is standard for quantification, leveraging retention indices calibrated against n-alkanes (e.g., dodecane ). For trace analysis, tandem mass spectrometry (LC-MS/MS) enhances sensitivity.
Q. What are the key physical and chemical properties of this compound?
Advanced Research Questions
Q. How does this compound interact with olfactory receptors?
Computational modeling predicts binding affinity to receptors like mOR912-93, where alkyl chain length and ketone position influence interactions. For 2-dodecanone, binding energy is modulated by hydrophobic pockets and hydrogen bonding with extracellular loops . Mutagenesis studies or surface plasmon resonance (SPR) can validate these predictions.
Q. Does this compound induce endocrine disruption in insects?
In Nasonia vitripennis, 2-dodecanone upregulates ecdysone response genes (EcR, usp, Hr4) without altering ecdysteroid levels, suggesting non-classical endocrine modulation . Transcriptomic profiling (RNA-seq) and pathway enrichment analysis (e.g., KEGG) are recommended to map signaling cascades. Dose-dependent induction of detoxification genes (Cyp6aQ5) indicates adaptive stress responses.
Q. How should researchers address contradictions in detection thresholds across studies?
Discrepancies in psychometric detection (e.g., 2-dodecanone vs. 2-undecanone ) arise from methodological variability. Mitigation strategies:
- Standardize vapor delivery systems (e.g., dynamic olfactometry).
- Control for participant-specific factors (e.g., olfactory sensitivity).
- Use mixed-effects models to account for inter-experimental variability.
Methodological Recommendations
- Experimental Design: For toxicology studies, include negative controls (solvent-only) and measure sublethal endpoints (gene expression, energy reserves) .
- Data Analysis: Apply ANOVA with Tukey’s post hoc test for sensory detection data ; use false discovery rate (FDR) correction for transcriptomics .
- Safety Protocols: Follow GHS guidelines for ketone handling (ventilation, PPE) , and avoid incompatible materials (strong oxidizers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
